Cas no 2248352-62-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 2248352-62-5
- EN300-6522460
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate
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- Inchi: 1S/C20H18ClNO6/c1-3-9-27-17-15(21)10-12(11-16(17)26-4-2)20(25)28-22-18(23)13-7-5-6-8-14(13)19(22)24/h5-8,10-11H,3-4,9H2,1-2H3
- InChI Key: LGQRHAKKWMBESA-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC(=C1OCCC)OCC
Computed Properties
- Exact Mass: 403.0822650g/mol
- Monoisotopic Mass: 403.0822650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 82.1Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522460-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6522460-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6522460-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6522460-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6522460-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6522460-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6522460-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6522460-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate |
2248352-62-5 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate (CAS: 2248352-62-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate (CAS: 2248352-62-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone core and substituted benzoate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of inflammation and cancer.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammatory responses. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate exhibits potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent. Furthermore, molecular docking studies have revealed its high affinity for certain kinase targets, which could explain its observed biological effects.
In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's anticancer potential. Preliminary data from cell-based assays indicate that it induces apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-dependent pathways. These findings position the compound as a promising candidate for further development in oncology.
The synthetic accessibility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate has also been a focus of recent research. A team of chemists has reported an optimized, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is critical for facilitating future preclinical and clinical studies, as it ensures a reliable supply of the compound for further evaluation.
Despite these promising developments, challenges remain. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, which may limit its therapeutic efficacy. Researchers are currently exploring various formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to enhance its absorption and distribution. Additionally, comprehensive toxicology studies are underway to assess its safety profile.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-5-ethoxy-4-propoxybenzoate represents a multifaceted molecule with significant therapeutic potential. Its dual anti-inflammatory and anticancer activities, combined with recent advancements in synthesis, make it a compelling subject for ongoing research. Future studies will likely focus on refining its pharmacological properties and advancing it through the drug development pipeline.
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